3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1219980-95-6
Cat. No.: VC2930096
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219980-95-6 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | 3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H |
| Standard InChI Key | OYICMFZRETZKPW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl |
Introduction
Structural Characteristics
The structure of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride consists of three primary components: a pyrrolidine ring, a dimethylphenoxy group, and a hydrochloride salt. The pyrrolidine ring is a five-membered heterocyclic structure containing one nitrogen atom. This ring is connected to a 3,4-dimethylphenoxy group via a methylene bridge at the 3-position of the pyrrolidine.
The 3,4-dimethylphenoxy group features a benzene ring with methyl substituents at positions 3 and 4, providing specific electronic and steric properties that can influence the compound's interactions with biological targets. The hydrochloride salt formation occurs at the nitrogen atom of the pyrrolidine ring, which improves the compound's solubility in aqueous solutions compared to its free base form.
This structural arrangement allows for specific conformational properties that may be relevant to its potential biological activity. The flexibility of the methylene bridge permits rotational freedom between the pyrrolidine and phenoxy moieties, potentially enabling the compound to adopt various conformations when interacting with biological targets.
Comparison with Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride. Comparing its structure with similar compounds helps in predicting its potential behavior in various research contexts.
Table 2: Comparison of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Differences |
|---|---|---|---|---|
| 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride | 1219980-95-6 | C₁₃H₂₀ClNO | 241.76 g/mol | Reference compound |
| 3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride | 1219982-22-5 | C₁₃H₂₀ClNO | 241.76 g/mol | Dimethyl groups at positions 2,4 instead of 3,4 |
| 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride | 1219971-86-4 | C₁₃H₁₉Cl₂NO | 276.2 g/mol | Additional chlorine at position 4, dimethyl groups at positions 3,5 |
| 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride | 1220029-22-0 | C₁₃H₁₉Cl₂NO | 276.2 g/mol | Chlorine at position 2, dimethyl groups at positions 4,6 |
| 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride | 23123-09-3 | C₁₁H₁₆ClNO₂ | 229.70 g/mol | Methoxy group at position 4, no methyl groups |
The structural variations among these compounds, particularly in the position and nature of the substituents on the phenoxy ring, likely confer different physicochemical properties and potentially different biological activities . These differences may include:
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Lipophilicity: The different substitution patterns affect the compounds' lipophilicity, potentially influencing their membrane permeability and distribution in biological systems.
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Electronic Properties: The electron-donating or withdrawing nature of the substituents (methyl vs. chloro vs. methoxy groups) affects the electronic distribution within the molecules, potentially altering their interactions with biological targets.
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Steric Effects: The different positioning of substituents creates unique three-dimensional shapes that may influence how these compounds fit into binding pockets of proteins or receptors.
Analytical Methods
For research involving 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride, various analytical methods can be employed to confirm its identity, assess its purity, and monitor its behavior in experimental systems.
Common analytical techniques applicable to this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the presence and positions of functional groups within the molecule.
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Mass Spectrometry (MS): This technique can confirm the molecular weight and provide fragmentation patterns that are characteristic of the compound's structure.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to monitor reactions involving the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the compound, such as the ether linkage and the pyrrolidine ring.
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X-ray Crystallography: If suitable crystals can be obtained, this technique can provide definitive information about the three-dimensional structure of the compound.
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